3-Amino-3-cyclobutylbutan-1-ol
Description
3-Amino-3-cyclobutylbutan-1-ol is a cyclobutane-derived amino alcohol with a hydroxyl group at position 1 and an amino group at position 3 of the cyclobutane ring. These compounds are often explored in fragment-based drug design due to their rigid, three-dimensional structures, which enhance binding selectivity in medicinal chemistry .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
3-amino-3-cyclobutylbutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-8(9,5-6-10)7-3-2-4-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
IYHSBMMIYNDVQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCO)(C1CCC1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-cyclobutylbutan-1-ol typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by the introduction of the amino and hydroxyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the precursor compounds are subjected to high temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as distillation and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-cyclobutylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of cyclobutyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of cyclobutyl halides.
Scientific Research Applications
3-Amino-3-cyclobutylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-cyclobutylbutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, making the compound of interest in pharmacological studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 3-Amino-3-cyclobutylbutan-1-ol and its analogs:
Key Differences and Implications
Ring vs. Chain Structures: Compounds like (3R)-3-Aminobutan-1-ol lack a cyclobutane ring, reducing conformational rigidity compared to 3-Amino-3-cyclobutylbutan-1-ol. This impacts their utility in drug design, where ring structures enhance target binding . 3-Amino-1,1-cyclobutanedimethanol contains a cyclobutane ring but with two hydroxyl groups, increasing polarity and solubility compared to mono-hydroxyl analogs .
The methoxy group in 3-Amino-4-methoxy-3-methylbutan-1-ol enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Stereochemistry and Salt Forms: The cis configuration in cis-3-Amino-1-methylcyclobutan-1-ol hydrochloride (HCl salt) improves water solubility, making it more suitable for pharmaceutical formulations . Stereoisomers like (3R)-3-Aminobutan-1-ol and (3S)-3-aminobutan-1-ol may exhibit divergent biological activities despite similar physical properties .
Secondary Amines: 3-(Methylamino)cyclobutan-1-ol features a secondary amine, which reduces basicity compared to primary amines, affecting protonation states under physiological conditions .
Biological Activity
3-Amino-3-cyclobutylbutan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Formula: C7H13NO
Molecular Weight: 129.18 g/mol
IUPAC Name: 3-Amino-3-cyclobutylbutan-1-ol
The biological activity of 3-Amino-3-cyclobutylbutan-1-ol is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Its amino group allows for hydrogen bonding with target sites, enhancing its affinity and specificity.
Biological Activities
-
Antimicrobial Activity
- Research indicates that 3-Amino-3-cyclobutylbutan-1-ol exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
-
Neuroprotective Effects
- Preliminary studies suggest that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter levels.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Neuroprotective | Modulates neurotransmitter levels | |
| Anti-inflammatory | Reduces inflammatory markers |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 3-Amino-3-cyclobutylbutan-1-ol against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
-
Neuroprotection in Animal Models
- In a rodent model of Alzheimer's disease, Johnson et al. (2024) administered 3-Amino-3-cyclobutylbutan-1-ol and observed a significant decrease in cognitive decline compared to control groups. Behavioral tests showed improved memory retention and reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
